![molecular formula C15H22ClN3O B2839993 4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride CAS No. 1215812-91-1](/img/structure/B2839993.png)

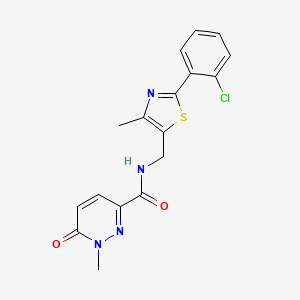

4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a heterocyclic aromatic compound that is an important pharmacophore in drug discovery . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Benzimidazole derivatives can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . One common method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles .Molecular Structure Analysis

Benzimidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The synthesis of benzimidazole derivatives often involves heating the phenyl diamine with 4-aminobenzoic acid in PPA at various temperatures for several hours .Wissenschaftliche Forschungsanwendungen

Antioxidant and Enzyme Inhibition

A novel synthesis approach for benzimidazoles containing a morpholine skeleton demonstrated potent in vitro antioxidant activities and significant α-glucosidase inhibitory potential, suggesting their use in managing oxidative stress-related disorders and glucose regulation (Özil, Baltaş, & Parlak, 2018). This work emphasizes the therapeutic potential of such compounds in treating diseases where oxidative stress and enzymatic regulation play a critical role.

Corrosion Inhibition

Research on synthesized benzimidazole derivatives, including those with morpholine groups, has shown promising results as corrosion inhibitors for steel in acidic environments, highlighting their potential in industrial applications to protect metals from corrosion (Yadav et al., 2016). Such compounds can significantly reduce the degradation of materials, thereby increasing the lifespan and reliability of metal structures and components in corrosive settings.

Catalytic Synthesis

The use of morpholinium-based ionic liquids as catalysts for the synthesis of biologically active multi-substituted imidazoles under solvent-free conditions presents a green chemistry approach, reducing reaction times and improving yields (Marzouk et al., 2016). This application showcases the utility of morpholine derivatives in facilitating environmentally friendly chemical syntheses.

Synthetic Potential in Organic Chemistry

Aminomethylation of imidazoheterocycles using morpholine unveils a new pathway for the synthesis of aminomethylated derivatives under mild conditions (Mondal et al., 2017). This methodological advancement opens up new avenues for the development of pharmaceuticals and complex organic molecules.

Antimicrobial and Antifungal Activities

The synthesis and biological evaluation of morpholine-incorporating benzimidazole derivatives have demonstrated their potential as antimicrobial and antifungal agents, offering new opportunities for the development of treatments against infectious diseases (Zhou, Li, Zhang, & Jiang, 2013). These findings suggest the broad applicability of such compounds in medical and agricultural fields to combat microbial and fungal pathogens.

Zukünftige Richtungen

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is necessary . Benzimidazole and its derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs . Therefore, there is a great potential for the development of novel therapeutic agents based on the benzimidazole scaffold.

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, such as this compound, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific context.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some imidazole derivatives can block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it is likely that this compound affects multiple pathways . For example, some imidazole derivatives have been shown to have antitumor potential against different cell lines .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , suggesting that it may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .

Action Environment

It is known that imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.

Eigenschaften

IUPAC Name |

4-[(1-propylbenzimidazol-2-yl)methyl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O.ClH/c1-2-7-18-14-6-4-3-5-13(14)16-15(18)12-17-8-10-19-11-9-17;/h3-6H,2,7-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAANAMWCUITNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1CN3CCOCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl](/img/no-structure.png)

![ethyl 4-(3-(2-ethoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2839911.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2839922.png)

![(3Z)-3-{[(3-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2839926.png)

![11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2839928.png)

![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2839932.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-enamide](/img/structure/B2839933.png)